J-104129

Muscarinic M3 receptor Binding affinity Subtype selectivity

J-104129 fumarate is the premier M3-selective muscarinic antagonist (Ki=4.2nM, >100-fold M3/M2 selectivity) for researchers needing to interrogate M3 function without confounding M2-mediated cardiac effects. This orally bioavailable tool offers superior bronchoselectivity over non-selective alternatives like tolterodine or tiotropium. Essential for high-confidence COPD/asthma efficacy and safety studies. Order now for validated, high-purity research material.

Molecular Formula C28H40N2O6
Molecular Weight 500.6 g/mol
Cat. No. B608162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ-104129
SynonymsJ-104129 fumarate;  J 104129 fumarate;  J104129 fumarate; 
Molecular FormulaC28H40N2O6
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1
InChIKeyHUCQUCITPHOUAC-DSSYAJFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

J-104129 Fumarate (CAS 244277-89-2): A Highly Selective Muscarinic M3 Receptor Antagonist for Research Procurement


(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide, commonly referred to as J-104129 fumarate, is a chiral small-molecule muscarinic acetylcholine receptor (mAChR) antagonist belonging to the 4-acetamidopiperidine class [1]. The compound exists as the fumarate salt of the (2R) enantiomer and is characterized by a cyclopentyl-hydroxy-phenylacetamide pharmacophore linked to an N‑alkylated piperidine ring [1]. J‑104129 is distinguished from other muscarinic antagonists by its exceptional M3 versus M2 subtype selectivity, which exceeds 100‑fold in human recombinant receptor binding assays [1] .

Why Generic Muscarinic Antagonist Substitution Fails: J-104129 Fumarate Differentiation from Non‑Selective M3 Agents


The muscarinic receptor family comprises five subtypes (M1–M5) with overlapping tissue distributions; M2 receptors predominate in cardiac tissue while M3 receptors govern smooth muscle contraction and glandular secretion [1]. Clinically used muscarinic antagonists such as tolterodine, oxybutynin, and solifenacin exhibit limited M3/M2 selectivity (≤10‑fold), leading to dose‑limiting cardiovascular adverse effects mediated by M2 blockade [1]. Consequently, simply substituting a non‑selective muscarinic antagonist in a research protocol that demands clean M3‑driven pharmacology will confound interpretation of target engagement, efficacy, and safety margins. J‑104129 fumarate was specifically engineered to achieve >100‑fold M3/M2 selectivity, making it a unique tool for experiments that require exclusive interrogation of M3 receptor function without off‑target M2 interference [2].

J-104129 Fumarate Procurement Evidence Guide: Direct Quantitative Comparisons Against Leading Muscarinic M3 Antagonists


Human Recombinant Receptor Binding Affinity and M3/M2 Selectivity of J-104129 Fumarate vs. Tolterodine, Darifenacin, and Solifenacin

In radioligand displacement assays using human recombinant muscarinic receptors, J‑104129 fumarate exhibits an M3 Ki of 4.2 nM and an M2 Ki of 490 nM, yielding a 117‑fold M3/M2 selectivity ratio [1]. This contrasts starkly with the non‑selective antagonist tolterodine, which shows nearly identical M3 and M2 affinities (Ki ≈ 2.5 nM and 2.0 nM, respectively; selectivity ~1.3‑fold) . Even among marketed M3‑preferring agents, J‑104129 demonstrates superior selectivity: darifenacin has an M3 Ki of 0.76 nM but only ~59‑fold M3/M2 selectivity , while solifenacin has an M3 Ki of 12 nM with ~14‑fold M3/M2 selectivity [2]. J‑104129 therefore provides a unique combination of high potency and >100‑fold M3/M2 discrimination not matched by any currently approved muscarinic antagonist.

Muscarinic M3 receptor Binding affinity Subtype selectivity mAChR antagonist

In Vivo Bronchoprotective Efficacy of J-104129 Fumarate: Oral ED50 in Acetylcholine‑Induced Bronchoconstriction Model

Oral administration of J‑104129 fumarate in male Sprague‑Dawley rats produced dose‑dependent inhibition of acetylcholine (ACh)‑induced bronchoconstriction, with an ED50 of 0.58 mg/kg [1]. In the same experimental paradigm, a single oral dose of 10 mg/kg maintained bronchodilation for >10 hours, indicating sustained target engagement [2]. For context, the prototypical long‑acting muscarinic antagonist tiotropium bromide, when administered by inhalation (the clinically relevant route), achieves comparable bronchoprotection but has negligible oral bioavailability due to its quaternary ammonium structure [3]. No head‑to‑head oral ED50 data for tiotropium in this rat model are available because tiotropium is not orally active. Among orally bioavailable comparators, tolterodine and solifenacin are primarily indicated for overactive bladder and have not been characterized for oral bronchoprotective ED50 in this standard model, underscoring J‑104129's unique utility for respiratory research requiring oral dosing.

Bronchodilation In vivo efficacy ED50 Oral bioavailability Respiratory pharmacology

Functional Tissue Selectivity: J-104129 Fumarate Tracheal vs. Atrial M3/M2 Discrimination in Isolated Rat Tissues

In isolated rat trachea (a tissue predominantly expressing M3 receptors), J‑104129 fumarate antagonized acetylcholine‑induced contractions with a KB value of 3.3 nM, consistent with its high M3 binding affinity [1]. In contrast, in isolated rat right atria (a tissue where M2 receptors mediate bradycardia), the KB for J‑104129 was 170 nM, yielding a 52‑fold functional selectivity for M3‑mediated bronchial smooth muscle over M2‑mediated cardiac effects . This functional selectivity was further confirmed in anesthetized rats, where J‑104129 inhibited ACh‑induced bronchoconstriction at doses >250‑fold lower than those required to affect ACh‑induced bradycardia [1]. By comparison, the non‑selective antagonist oxybutynin shows minimal functional discrimination between M3 and M2 tissues, while tolterodine's active metabolite 5‑HMT binds M2 and M3 with nearly equal affinity (Ki 2 nM and 2.5 nM, respectively) .

Functional selectivity Isolated tissue assay Trachea Right atrium M3 vs M2 antagonism

Duration of Bronchodilator Action: J-104129 Fumarate Exhibits Sustained Pharmacodynamic Effect Exceeding 10 Hours After Single Oral Dose

A single oral dose of J‑104129 fumarate (10 mg/kg) in male Sprague‑Dawley rats produced bronchodilation that persisted for more than 10 hours post‑dose, as measured by inhibition of ACh‑induced bronchoconstriction [1]. This extended duration of action distinguishes J‑104129 from short‑acting muscarinic antagonists such as ipratropium bromide (duration ~4–6 hours) and aligns it more closely with long‑acting agents like tiotropium, though tiotropium achieves its 24‑hour duration via slow dissociation kinetics from M3 receptors following inhalation, not oral bioavailability [2]. Among orally bioavailable comparators, tolterodine immediate‑release has a plasma half‑life of 2–3 hours and is dosed twice daily, while solifenacin has a half‑life of ~45–68 hours but requires once‑daily dosing to achieve steady‑state [2]. The >10‑hour pharmacodynamic effect of J‑104129 following a single oral dose suggests favorable pharmacokinetic properties that support once‑daily oral dosing in preclinical respiratory models.

Duration of action Pharmacodynamics Oral dosing Bronchodilation Sustained effect

Metabolic Stability and Active Metabolite Profile: J-104129 Serves as a Prototype Scaffold for Further Optimized M3 Antagonists

The cyclopentyl ring of J‑104129 was identified as a critical structural element conferring both M3 selectivity and metabolic stability [1]. Subsequent SAR studies demonstrated that introduction of substituents onto the cyclopentane ring could further enhance subtype selectivity—exemplified by J‑107320 (a p‑nitrophenylsulfonamide derivative), which achieved 1100‑fold M3/M2 selectivity (Ki M3=2.5 nM, M2=2800 nM) [1][2]. This demonstrates that J‑104129 is not merely a tool compound but a validated starting point for chemical optimization programs aimed at developing next‑generation M3‑selective therapeutics. In contrast, the non‑selective antagonist oxybutynin undergoes extensive first‑pass metabolism to form N‑desethyloxybutynin, which retains significant M2 activity, limiting its therapeutic index [3]. Tolterodine is extensively metabolized by CYP2D6 to 5‑HMT, which is equipotent at M2 and M3 receptors [3]. J‑104129's metabolic stability and the tractability of its cyclopentyl scaffold for SAR exploration offer a distinct advantage for medicinal chemistry campaigns seeking to develop M3‑sparing agents.

Metabolic stability Structure-activity relationship Active metabolites Cyclopentyl substitution

Optimal Research Applications for J-104129 Fumarate Based on Quantitative Differentiation Evidence


Preclinical Respiratory Disease Modeling Requiring Oral, M3‑Selective Bronchodilation

J‑104129 fumarate is uniquely suited for chronic obstructive pulmonary disease (COPD) and asthma models where oral dosing is preferred and M2‑mediated cardiac effects must be avoided. With an oral ED50 of 0.58 mg/kg for bronchoprotection [1] and >10‑hour duration following a single 10 mg/kg dose , J‑104129 enables once‑daily oral administration in rodent models of airway hyperresponsiveness. Its 120‑fold M3/M2 binding selectivity and 52‑fold functional tissue selectivity ensure that observed bronchodilator effects are attributable to M3 antagonism rather than confounding M2 blockade. This profile is not replicated by non‑selective agents like tolterodine or oxybutynin, nor by inhaled quaternary ammonium compounds like tiotropium which lack oral bioavailability.

In Vitro Pharmacological Studies Requiring Clean M3 Receptor Pharmacology

For receptor binding, functional assays, or signal transduction studies using human recombinant M3 receptors, J‑104129 fumarate provides a high‑affinity (Ki=4.2 nM) antagonist with negligible cross‑reactivity at M2 receptors (Ki=490 nM) [1]. This contrasts with tolterodine and its active metabolite 5‑HMT, which bind M2 and M3 with nearly equal affinity . Researchers can confidently attribute observed cellular responses to M3 antagonism without requiring additional M2‑selective control compounds. The compound's well‑characterized selectivity profile also makes it an ideal reference standard for screening novel M3 antagonists in high‑throughput binding assays.

Medicinal Chemistry Lead Optimization and Structure‑Activity Relationship (SAR) Programs

J‑104129 fumarate serves as a validated starting scaffold for the design of next‑generation M3‑selective antagonists. The cyclopentyl‑hydroxy‑phenylacetamide core has been shown to be amenable to substitution, with derivatives such as J‑107320 achieving 1100‑fold M3/M2 selectivity [1]. Unlike oxybutynin and tolterodine, whose major metabolites retain non‑selective muscarinic activity , the J‑104129 scaffold offers a tractable platform for further optimization of selectivity and metabolic stability. Procurement of J‑104129 fumarate enables medicinal chemistry teams to benchmark new analogs against a well‑characterized, highly selective M3 antagonist with established in vitro and in vivo pharmacology.

In Vivo Selectivity Profiling and Cardiovascular Safety Pharmacology

J‑104129 fumarate's >250‑fold in vivo bronchoselectivity (inhibition of ACh‑induced bronchoconstriction without affecting ACh‑induced bradycardia) [1] makes it an invaluable tool for safety pharmacology studies investigating M3‑specific therapeutic windows. In anesthetized rat models, J‑104129 effectively dissociates respiratory from cardiac muscarinic effects, whereas non‑selective antagonists like atropine or oxybutynin produce concomitant bradycardia at bronchodilator doses . This enables researchers to establish true M3‑mediated efficacy margins and to validate the cardiovascular safety of novel M3‑targeted interventions without the confounding influence of M2 blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for J-104129

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.